molecular formula C14H22O B8428055 5-Phenyl-2-n-propyl-pentanol

5-Phenyl-2-n-propyl-pentanol

Cat. No.: B8428055
M. Wt: 206.32 g/mol
InChI Key: GBHHKVNEAVVOTK-UHFFFAOYSA-N
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Description

5-Phenyl-2-n-propyl-pentanol is a secondary alcohol with a pentanol backbone substituted by a phenyl group at the fifth carbon and an n-propyl group at the second carbon. Its theoretical molecular formula is C₁₄H₂₂O, derived from a five-carbon chain (pentanol) with substituents:

  • Phenyl group (C₆H₅) at position 5.
  • n-Propyl group (C₃H₇) at position 2.

This structural configuration imparts unique physicochemical properties, including increased lipophilicity due to the phenyl and alkyl substituents.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

5-phenyl-2-propylpentan-1-ol

InChI

InChI=1S/C14H22O/c1-2-7-14(12-15)11-6-10-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3

InChI Key

GBHHKVNEAVVOTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC1=CC=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Analysis

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight Functional Group Key Substituents CAS RN
5-Phenyl-2-n-propyl-pentanol* C₁₄H₂₂O 206.33 (calc.) Alcohol (secondary) Phenyl (C5), n-Pr (C2) N/A
5-Phenyl-1-pentanol C₁₁H₁₆O 164.24 Alcohol (primary) Phenyl (C5) 10521-91-2
5-Phenylpentan-2-one C₁₁H₁₄O 162.23 Ketone Phenyl (C5) 2235-83-8
5-(Isopropylamino)pentanol C₈H₁₉NO 145.24 (calc.) Alcohol, amine Isopropylamino (C5) 40447-21-0
5-Amino-1-pentanol C₅H₁₃NO 103.16 (calc.) Alcohol, amine Amino (C5) N/A

Note: Theoretical data for this compound are calculated due to lack of direct experimental evidence.

Key Observations:

Functional Groups: Alcohols (5-Phenyl-1-pentanol, this compound): Exhibit hydrogen bonding, leading to higher boiling points compared to ketones (e.g., 5-Phenylpentan-2-one) . Ketones (5-Phenylpentan-2-one): Lack hydrogen-bond donors, resulting in lower polarity and solubility in nonpolar solvents . Amino Alcohols (5-(Isopropylamino)pentanol, 5-Amino-1-pentanol): Combine hydrogen-bonding (alcohol) and basicity (amine), enhancing water solubility and reactivity in acid-base reactions .

Substituent Effects: Phenyl Group: Increases molecular weight and lipophilicity in all phenyl-substituted compounds (e.g., 5-Phenyl-1-pentanol: MW 164.24 vs. 5-Amino-1-pentanol: MW 103.16) . n-Propyl vs.

Physicochemical and Reactivity Trends

Boiling Points and Solubility :
  • Alcohols: Higher boiling points than ketones due to hydrogen bonding. For example, 5-Phenyl-1-pentanol (MW 164.24) likely has a higher boiling point than 5-Phenylpentan-2-one (MW 162.23) despite similar molecular weights .
  • Amino Alcohols: Enhanced water solubility compared to purely alkyl-substituted alcohols, as seen in 5-(Isopropylamino)pentanol, which can form zwitterionic structures .
Reactivity :
  • Oxidation: The ketone (5-Phenylpentan-2-one) is less prone to further oxidation compared to primary alcohols (e.g., 5-Phenyl-1-pentanol) .
  • Nucleophilic Substitution: The n-propyl group in this compound may stabilize carbocation intermediates, facilitating reactions like esterification or etherification.

Preparation Methods

Catalytic Hydrogenation of Dihydropyran Derivatives

A high-yield route involves hydrogenating phenyl-substituted dihydropyran precursors. In a 1 L autoclave, 200 g of phenyl-dihydropyran undergoes hydrogenation at 105–110°C under 1.2 MPa H₂ pressure using a 3% Pd/silica catalyst. Propionic acid (100 g) in aqueous solution facilitates proton transfer, achieving 94.2% yield of 3-methyl-5-phenyl-pentanol after 7 hours. While this method targets a methyl-substituted analog, replacing the methyl group with n-propyl in the precursor could yield 5-phenyl-2-n-propyl-pentanol. Key parameters include:

ParameterValue
Catalyst3% Pd/silica
Temperature105–110°C
Pressure1.2 MPa H₂
Reaction Time7 hours
Yield94.2%

This method’s selectivity (95.6%) underscores the efficacy of Pd-based catalysts in saturating cyclic ethers while preserving the phenyl moiety.

Esterification and Resolution Techniques

Enantiomeric Resolution via Brucine Salt Formation

Racemic 5-phenyl-2-pentanol analogs are resolved using a hemiphthalate ester intermediate. Phthalic anhydride reacts with racemic alcohol at 90–155°C, forming a hemiphthalate ester. Treating this ester with (+)-brucine in toluene precipitates the (S)-enantiomer’s brucine salt, which is isolated via filtration. Hydrolysis with NaOH regenerates (S)-5-phenyl-2-pentanol with >98% enantiomeric excess. Adapting this protocol for the n-propyl variant would require substituting the starting alcohol.

Stereospecific Synthesis from Ethyl Lactate

A patent describes synthesizing 5-phenyl-2S-pentanol from (S)-ethyl lactate, avoiding contaminants like phenethyl alcohol. The process involves Grignard addition to lactate-derived intermediates, followed by deprotection and purification. While tailored for 2S-pentanol, extending this to n-propyl derivatives necessitates modifying the alkylating agent.

Catalytic and Coupling Approaches

Mitsunobu and SN2 Alkylation

The PMC study highlights Mitsunobu reactions for ether synthesis, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols with phenols. For this compound, this could involve reacting 2-n-propyl-pentanol with a phenylboronic acid under Suzuki-Miyaura conditions. However, the method’s applicability to secondary alcohols remains untested.

Reductive Amination and Carboxylic Acid Coupling

HBTU-mediated coupling of amino alcohols with carboxylic acids, as demonstrated for glycinamides, offers a route to amide intermediates. Subsequent reduction (e.g., NaBH₄/LiCl) could yield target alcohols. For example, coupling (S)-2-phenylpropionic acid with 2-n-propyl-pentanol-amine followed by reduction might furnish this compound.

Stereochemical and Kinetic Considerations

Impact of Alkyl Chain Length

Hydrogenation efficiency correlates with alkyl chain length. Longer chains (e.g., n-propyl vs. methyl) reduce steric hindrance, enhancing catalyst accessibility. The Pd/silica system’s tolerance for bulky substrates makes it suitable for n-propyl derivatives.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve Mitsunobu reaction yields by stabilizing oxonium intermediates, while nonpolar solvents (toluene) favor brucine salt precipitation. Optimal temperatures for hydrogenation (105–110°C) balance reaction rate and catalyst stability.

Comparative Analysis of Methods

MethodYieldCatalystStereoselectivityScalability
Hydrogenation94.2%Pd/silicaModerateHigh
Brucine Resolution85–90%NoneHigh (98% ee)Moderate
Mitsunobu60–75%DEAD/PPh₃LowLow

Hydrogenation excels in scalability, whereas resolution techniques prioritize enantiopurity. Mitsunobu reactions, while flexible, suffer from lower yields for secondary alcohols.

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